3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal
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Overview
Description
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light.
Preparation Methods
The synthesis of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal involves several steps. One common method includes the reaction of naphthol derivatives with chloroacetaldehyde under acidic conditions to form the naphthopyran ring.
This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal has several scientific research applications:
Chemistry: It is used as a photochromic switch in various chemical systems, allowing for the study of light-induced reactions and mechanisms
Biology: The compound’s photochromic properties make it useful in biological imaging and as a probe for studying cellular processes
Industry: Utilized in the development of smart materials and coatings that change color in response to environmental stimuli
Mechanism of Action
The mechanism of action of 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal primarily involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form colored merocyanine dyes. This process is influenced by the electronic and steric properties of the substituents on the naphthopyran ring .
Comparison with Similar Compounds
Similar compounds to 3-Chloro-3-(3-oxo-3H-naphtho[2,1-b]pyran-2-yl)prop-2-enal include other naphthopyran derivatives such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in ophthalmic lenses.
3-Arylvinyl-3H-naphtho[2,1-b]pyrans: These compounds exhibit similar photochromic behavior and are used in various photochemical applications.
The uniqueness of this compound lies in its specific substituents, which provide distinct electronic and steric effects, leading to unique photochromic and chemical properties .
Properties
CAS No. |
74697-02-2 |
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Molecular Formula |
C16H9ClO3 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
3-chloro-3-(3-oxobenzo[f]chromen-2-yl)prop-2-enal |
InChI |
InChI=1S/C16H9ClO3/c17-14(7-8-18)13-9-12-11-4-2-1-3-10(11)5-6-15(12)20-16(13)19/h1-9H |
InChI Key |
VVONKYWYHROBSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=CC=O)Cl |
Origin of Product |
United States |
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